Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)-
Description
The compound "Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)-" is a substituted urea derivative characterized by two distinct aromatic substituents: a 7-hydroxy-1-naphthalenyl group and a 2-pyridinylmethyl group. Urea derivatives are widely studied for their diverse biological and chemical properties, including enzyme inhibition, solubility modulation, and binding affinity to specific targets.
Properties
CAS No. |
648420-41-1 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-7-12-4-3-6-16(15(12)10-14)20-17(22)19-11-13-5-1-2-9-18-13/h1-10,21H,11H2,(H2,19,20,22) |
InChI Key |
VHRGVUOAGYTMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” typically involves the reaction of 7-hydroxy-1-naphthylamine with 2-pyridinylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and pyridine moieties suggests potential interactions with aromatic binding sites or metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The 2023 European Patent Applications (Evidences 1–4) describe numerous urea derivatives with sulfonyloxy or alkyl/aryl substituents. Key structural differences and their implications are outlined below:
Key Comparisons
However, bulky substituents like p-ethylbenzenesulfonyloxy () could counteract this effect by increasing hydrophobicity. The pyridinylmethyl group introduces a nitrogen heterocycle, which is absent in sulfonyloxy-based analogs. This may enhance interactions with biological targets (e.g., kinases or receptors) compared to purely sulfonated ureas.
Thermal Stability and Melting Points: Sulfonyloxy-substituted ureas exhibit moderate melting points (e.g., 156–160°C for 2-naphthalenesulfonyloxy derivatives ). The target compound’s melting point is unknown, but its predicted density (1.303 g/cm³, ) aligns with structurally related naphthalenyl ureas.
Acid-Base Behavior: The predicted pKa of 9.70 for N-(2,6-dimethylphenyl)-N'-(7-hydroxy-1-naphthalenyl)urea suggests that the hydroxyl group on the naphthalenyl moiety is moderately acidic.
Functional Implications
- The target compound’s hydroxyl and pyridinyl groups may instead favor interactions with metal ions or aromatic binding pockets.
- However, analogous methods (e.g., coupling of isocyanates with amines, as in ) could apply.
Limitations and Recommendations
- Data Gaps : Experimental data for the target compound (e.g., solubility, bioactivity) are absent in the provided evidence. Predictions (e.g., pKa, density in ) require validation.
- Broader studies on pyridinylmethyl-substituted ureas are needed.
- Further Research : Prioritize synthesis and characterization of the target compound, followed by comparative assays against sulfonyloxy analogs to evaluate functional differences.
Biological Activity
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)- is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a urea moiety with a hydroxylated naphthalene and a pyridine derivative. The presence of the 7-hydroxy group on the naphthalene ring enhances its antioxidant properties, while the pyridine component contributes to its reactivity and potential interactions with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 277.33 g/mol |
| InChI Key | XEVKRILJAFEOMY-UHFFFAOYSA-N |
Biological Activities
Research indicates that Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)- exhibits various biological activities, including:
- Antimicrobial Activity : Compounds similar to this urea derivative have shown effectiveness against various pathogens. The 7-hydroxy group is known to enhance antioxidant activity, which can protect cells from oxidative stress .
- Anticancer Properties : In studies involving diaryl urea molecules, compounds structurally related to Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)- demonstrated significant anticancer activities. For instance, compounds J2 and J16 exhibited IC50 values of 6.3 µM and 3.7 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) respectively, indicating strong potential for therapeutic applications .
- Inhibition of Carbonic Anhydrases (CAs) : The inhibition of carbonic anhydrases hCA-IX and hCA-XII has been linked to anticancer mechanisms. The compound's ability to inhibit these enzymes may lead to reduced intracellular pH and increased reactive oxygen species (ROS), contributing to apoptosis in cancer cells .
Study on Anticancer Activity
A comparative study evaluated the anticancer effects of various diaryl urea derivatives against breast cancer cell lines. The findings highlighted the superior efficacy of certain derivatives over traditional treatments:
| Compound | Cell Line | IC50 (µM) Normoxic | IC50 (µM) Hypoxic |
|---|---|---|---|
| J2 | MDA-MB-231 | 6.3 | 12.4 |
| J16 | MCF-7 | 3.7 | 1.1 |
| Control | U-4-Nitro | 12.0 | 10.0 |
These results indicate that the tested compounds could be more effective than existing therapies under both normoxic and hypoxic conditions .
The mechanisms through which Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)- exerts its biological effects include:
- Antioxidant Activity : The hydroxyl group enhances the compound's ability to scavenge free radicals.
- Apoptosis Induction : Evidence suggests that treatment with related compounds leads to increased expression of apoptosis markers such as Bcl-2 and caspases .
- Inhibition of HIF-1α Pathway : The compound's interaction with carbonic anhydrases reduces HIF-1α levels, which is crucial in cancer metabolism and progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
